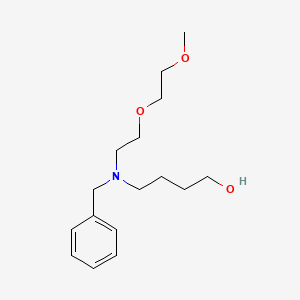

4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol” is a chemical compound with the molecular formula C16H27NO3 . It has a molecular weight of 281.4 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COCCOCCN(CCCCO)CC1=CC=CC=C1 . This indicates that the compound contains a benzyl group (C6H5CH2-), a 2-(2-methoxyethoxy)ethyl group (CH2CH2OCH2CH2OCH3), and a butanol group (C4H9OH), all connected by an amino group (NH-).Applications De Recherche Scientifique

Synthesis of Chiral Building Blocks : The compound has been used in the synthesis of chiral building blocks. A related study by Dehmlow and Westerheide (1992) discusses the conversion of methioninol into chiral compounds, indicating the potential for 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol in similar applications (Dehmlow & Westerheide, 1992).

Cardioselectivity Studies : Research by Rzeszotarski et al. (1983) involved synthesizing a series of related compounds to understand their binding characteristics and cardioselectivity, suggesting the relevance of 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol in cardioselective agent studies (Rzeszotarski et al., 1983).

Liquid Phase Behaviour Studies : Domańska and Marciniak (2007) investigated the liquid-liquid equilibria of binary systems containing a related ionic liquid. This research could provide insights into the solubility and phase behavior of 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol in various solvents (Domańska & Marciniak, 2007).

Catalytic Hydrogenation in Organic Synthesis : Hegedüs et al. (2015) utilized a similar compound in the catalytic hydrogenation process to synthesize a chiral 1,2-amino alcohol derivative, highlighting the potential application of 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol in organic synthesis (Hegedüs et al., 2015).

Synthesis of Asymmetric Compounds : In the study of asymmetric synthesis, Mattei et al. (2011) demonstrated the synthesis of a similar compound, (S)-3-amino-4-methoxy-butan-1-ol, which could be analogous to applications of 4-(Benzyl(2-(2-methoxyethoxy)ethyl)amino)butan-1-ol (Mattei et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been used in pharmaceutical synthesis such as tyrosine kinase 3 (flt3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components).

Mode of Action

Compounds with a benzyl group can undergo reactions at the benzylic position . This could potentially involve free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

If it acts as a flt3 inhibitor, it could potentially affect pathways related to cell proliferation and survival, as flt3 signaling is known to promote these processes .

Result of Action

If it acts as a flt3 inhibitor, it could potentially inhibit cell proliferation and promote apoptosis (programmed cell death), as flt3 signaling is known to regulate these processes .

Action Environment

Similar compounds acting as photoinitiators have been shown to act at near uv and visible range , suggesting that light exposure could potentially influence the activity of this compound.

Propriétés

IUPAC Name |

4-[benzyl-[2-(2-methoxyethoxy)ethyl]amino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-19-13-14-20-12-10-17(9-5-6-11-18)15-16-7-3-2-4-8-16/h2-4,7-8,18H,5-6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTNJIIYYOXRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN(CCCCO)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)

![1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2436148.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol](/img/structure/B2436149.png)

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2436150.png)

![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)

![N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2436158.png)

![(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2436160.png)

![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2436161.png)